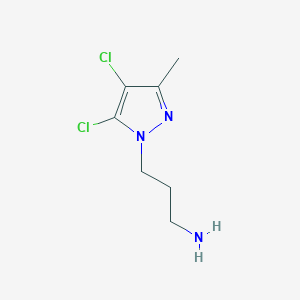
3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine, also known as DCPA, is a chemical compound that has been widely used in scientific research. DCPA is a pyrazole herbicide that has been used to control weeds in various crops, including corn, soybeans, and wheat.
Mécanisme D'action
3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine inhibits the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. Inhibition of PPO leads to the accumulation of protoporphyrin IX, which is toxic to plants. 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine also inhibits the synthesis of carotenoids, which are important pigments in plants.
Biochemical and Physiological Effects:
3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine has been shown to have a range of biochemical and physiological effects on plants. 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine inhibits chlorophyll biosynthesis, which leads to a decrease in photosynthesis and plant growth. 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine also inhibits the synthesis of carotenoids, which can affect the color and flavor of fruits and vegetables. In addition, 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine has been shown to affect the root system of plants, which can impact nutrient uptake and water use efficiency.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine has several advantages for lab experiments. It is a potent herbicide that can be used at low concentrations, which makes it an efficient tool for studying the effects of herbicides on plants. 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine is also stable and easy to handle, which makes it a convenient tool for lab experiments. However, 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine has some limitations for lab experiments. It is a toxic chemical that requires careful handling and disposal. In addition, 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine has a short half-life in soil, which can limit its use in studies that require long-term exposure to herbicides.
Orientations Futures
There are several future directions for research on 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine. One area of research is the development of new herbicides that are more effective and less toxic than 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine. Another area of research is the study of the impact of herbicides on soil and water quality. Finally, research on the interaction between herbicides and other environmental factors, such as temperature and humidity, could help to improve our understanding of the effects of herbicides on plants and ecosystems.
Méthodes De Synthèse
The synthesis of 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine involves the reaction of 4,5-dichloro-3-methyl-1H-pyrazole with 3-chloro-1-propanamine in the presence of a base. The reaction yields 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine as a white crystalline solid. The purity of 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine has been widely used in scientific research as a tool to study the effects of herbicides on plants. 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine has been used to study the mechanism of action of pyrazole herbicides, the effects of herbicides on plant growth and development, and the impact of herbicides on soil and water quality.
Propriétés
IUPAC Name |
3-(4,5-dichloro-3-methylpyrazol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl2N3/c1-5-6(8)7(9)12(11-5)4-2-3-10/h2-4,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYDICZAJAHVMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)Cl)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylate](/img/structure/B2382016.png)
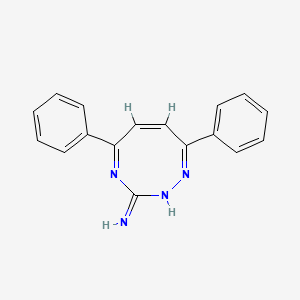
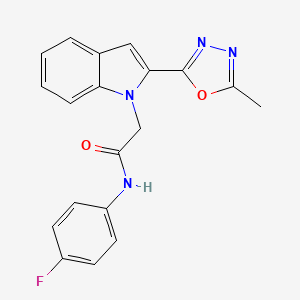


![5-((3-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382025.png)
![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2382028.png)
![Methyl (E)-4-[[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2382029.png)
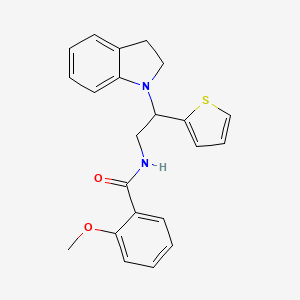
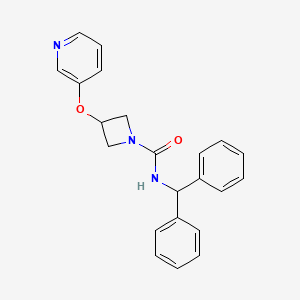
![4-ethyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2382035.png)

![N-(3-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382037.png)